4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
CAS No.: 1229626-92-9
Cat. No.: VC2669910
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1229626-92-9 |
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Molecular Formula | C14H17NO5 |
Molecular Weight | 279.29 g/mol |
IUPAC Name | methyl 4-[(4-nitrophenyl)methyl]oxane-4-carboxylate |
Standard InChI | InChI=1S/C14H17NO5/c1-19-13(16)14(6-8-20-9-7-14)10-11-2-4-12(5-3-11)15(17)18/h2-5H,6-10H2,1H3 |
Standard InChI Key | YUOXVYJORIVZGY-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Classification
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is an organic compound identified by the CAS Registry Number 1229626-92-9 . This compound belongs to the tetrahydropyran family, specifically functionalized with both a 4-nitrobenzyl group and a methyl carboxylate group at the 4-position of the tetrahydropyran ring. The tetrahydropyran ring forms the core structure, creating a saturated six-membered heterocyclic ring containing one oxygen atom as the heteroatom.
From a chemical classification perspective, this compound sits at the intersection of several important compound classes. It contains a heterocyclic oxygen ring (tetrahydropyran), a carboxylic acid ester functionality, and a nitro-aromatic component. This structural diversity contributes to its potential versatility in chemical applications and synthetic chemistry pathways.
Structural Characteristics and Properties
Molecular Structure
The molecular structure of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester features several key components:
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A tetrahydropyran ring (six-membered saturated heterocyclic ring with one oxygen atom)
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A 4-nitrobenzyl group attached to the 4-position of the tetrahydropyran ring
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A methyl carboxylate (ester) group also at the 4-position of the tetrahydropyran ring
The compound contains a quaternary carbon at position 4 of the tetrahydropyran ring, which connects both the nitrobenzyl and the carboxylate functional groups. This structural arrangement creates distinct reactivity sites within the molecule that can be exploited in various chemical transformations.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester:
The presence of the nitro group on the benzyl moiety likely influences the electronic properties of the molecule, creating an electron-withdrawing effect that may impact the reactivity of neighboring functional groups. The methyl ester group provides a site for nucleophilic attack, making it suitable for various transformation reactions.
Synthesis Methodologies
The hydrolysis of tetrahydropyran-4-carboxylic acid esters can be achieved using either acidic or basic conditions. Acidic hydrolysis typically employs mineral acids like hydrochloric acid or sulfuric acid, while basic hydrolysis often utilizes alkali metal hydroxides such as sodium hydroxide or potassium hydroxide .
Related Compounds and Structural Analogs
Tetrahydropyran Derivatives
Several related tetrahydropyran derivatives appear in the literature, providing context for understanding the properties and applications of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester:
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Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester - A hydroxylated analog lacking the nitrobenzyl group
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4-cyanotetrahydropyran-4-carboxylic acid derivatives - Compounds where the nitrobenzyl group is replaced by a cyano functionality
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Various 4-substituted tetrahydropyran-4-carboxylic acid esters with different functional groups at the 4-position
Comparative Analysis
The following table compares key structural features and properties of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester with related compounds:
Compound | Structural Features | Functional Groups | Potential Property Differences |
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4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester | Tetrahydropyran ring with nitrobenzyl and methyl ester at position 4 | Nitro, ester, ether | Moderate polarity, potential for various transformations |
Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester | Tetrahydropyran ring with hydroxyl and methyl ester at position 4 | Hydroxyl, ester, ether | Higher polarity, hydrogen bond donor capability |
4-cyanotetrahydropyran-4-carboxylic acid methyl ester | Tetrahydropyran ring with cyano and methyl ester at position 4 | Cyano, ester, ether | Different electronic properties, smaller molecular size |
The presence of the nitrobenzyl group in 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester distinguishes it from other tetrahydropyran derivatives. This bulky aromatic substituent likely influences the compound's physical properties, including solubility profile, crystallinity, and melting point.
Analytical Characterization
Analytical Technique | Expected Key Features |
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¹H NMR Spectroscopy | Signals for aromatic protons (7-8 ppm), methyl ester protons (~3.7 ppm), tetrahydropyran ring protons (1.5-4.0 ppm), and benzylic protons (~3.0 ppm) |
¹³C NMR Spectroscopy | Carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), quaternary carbon at position 4 (~45-50 ppm), and various aliphatic carbons |
IR Spectroscopy | Ester C=O stretch (~1730 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), NO₂ stretches (~1520 and ~1350 cm⁻¹), and C-O stretches (1300-1000 cm⁻¹) |
Mass Spectrometry | Molecular ion peak corresponding to its molecular weight, with fragmentation patterns involving the loss of the nitro group, methoxy group, and tetrahydropyran ring fragmentation |
These spectroscopic properties would be useful for confirming the structure and purity of the compound during synthesis and characterization.
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